The table below summarizes the key chemical identity and physical properties of Phenkapton [1] [2] [3].
| Property | Value / Description |
|---|---|
| IUPAC Name | S-{[(2,5-dichlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate [1] [3] |
| CAS Registry No. | 2275-14-1 [1] [2] [4] |
| Molecular Formula | C₁₁H₁₅Cl₂O₂PS₃ [1] [2] [4] |
| Molecular Mass | 377.31 g/mol [1] [2] |
| Physical State | Liquid (technical grade) [1] |
| Water Solubility | 0.044 mg/L @ 20°C (Low) [1] |
| Octanol-Water Partition Coeff. (Log P) | 5.84 (High) [1] |
| Density | 1.35 g/ml [1] |
This compound's biological activity and associated risks are characterized as follows.
| Aspect | Description |
|---|---|
| Mode of Action | Acetylcholinesterase (AChE) inhibitor (IRAC Group 1B) [1]. |
| Mammalian Toxicity (Acute Oral LD₅₀) | 44 mg/kg (Rat, High toxicity) [1] |
| GHS Hazard Statements | H301: Toxic if swallowed. H317: May cause allergic skin reaction. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long-lasting effects [2]. |
| Ecotoxicity | Classified as a "Forever chemical" due to high aquatic toxicity and bioaccumulation potential (BCF >2000) [1]. Toxic to bees [2]. |
The following diagram illustrates the mechanism of acetylcholinesterase inhibition, which is the mode of action for this compound and other organophosphate insecticides.
This compound is a historical pesticide with the following context [1]:
Note on Use: The following information is for research purposes only. This compound is not approved for practical use.
For analytical purposes, this compound is typically dissolved in acetonitrile. Certified reference materials are available as solutions (e.g., 10.0 µg/ml or 100 µg/ml in acetonitrile) or as a solid (neat compound) [2].
While a specific protocol for this compound is not provided in the search results, the leaf dip method is a standard for evaluating insecticide toxicity against aphids and mites [5]. The general workflow is as follows:
When handling this compound in a laboratory setting, strict safety protocols are essential [2]:
This compound serves as a historical case study in pesticide development and resistance. Documented resistance in pest mites like Panonychus ulmi and Tetranychus urticae underscores the challenges of relying on single-mode-of-action insecticides [1]. Current research focuses on novel insecticides with unique modes of action (e.g., afidopyropen) and Integrated Pest Management (IPM) strategies to delay resistance and reduce environmental impact [5].
This compound is an organophosphorus compound that was historically used as an insecticide and acaricide (a pesticide that targets mites and ticks). Its core chemical identity is summarized below [1] [2]:
| Property | Value / Description |
|---|---|
| CAS Registry Number | 2275-14-1 [1] [2] |
| IUPAC Name | S-{[(2,5-Dichlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate [1] [2] |
| Molecular Formula | C₁₁H₁₅Cl₂O₂PS₃ [1] [2] |
| Molecular Mass | 377.31 g/mol [1] [2] |
| Canonical SMILES | CCOP(=S)(OCC)SCSC1=C(C=CC(=C1)Cl)Cl [1] [2] |
| Mode of Action | Acetylcholinesterase (AChE) inhibitor (IRAC Group 1B) [2] |
The following table consolidates key data on the compound's properties and environmental behavior [2]:
| Parameter | Value | Classification / Implication |
|---|---|---|
| Physical State | Liquid | - |
| Water Solubility | 0.044 mg/L (at 20°C, pH 7) | Very low |
| Octanol-Water Partition Coefficient (Log P) | 5.84 | High (Indicates high lipophilicity and potential for bioaccumulation) |
| Density | 1.35 g/mL | - |
| Mammalian Acute Oral LD₅₀ | 44 mg/kg | High toxicity |
| Regulatory Status (EU) | Not approved | Considered obsolete |
This compound was introduced around 1955 and was used to control pests such as red spider mites, thrips, and mealybugs on crops including fruit trees (e.g., apples, pears), vegetables, cotton, and ornamentals [2]. It was typically formulated as an emulsifiable concentrate or wettable powder [2]. However, its use was phased out beginning in the 1990s, and it is now regarded as an obsolete pesticide that is not approved for use in the European Union [2].
While specific protocols for this compound were not located, a general bioassay method for detecting antimetabolite toxins (which function differently from organophosphates) is described in the literature and can serve as a conceptual reference [6].
The following diagram outlines the key steps in this microbial inhibition bioassay:
This workflow visualizes a general microbial inhibition bioassay, adapted from methods used to detect other toxins [6].
The table below summarizes the fundamental identifiers and properties of Phenkapton.
| Property | Description |
|---|---|
| IUPAC Name | S-{[(2,5-dichlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate [1] |
| CAS Number | 2275-14-1 [1] [2] [3] |
| Molecular Formula | C₁₁H₁₅Cl₂O₂PS₃ [1] [3] |
| Chemical Structure | ![]() |
| Regulatory Status | Not approved in the EU; considered obsolete [1]. |
The following table outlines the physical-chemical properties that dictate this compound's behavior in the environment.
| Parameter | Value | Environmental Implication |
|---|---|---|
| Water Solubility (at 20°C) | 0.044 mg/L (Low) [1] | Low mobility in water; will tend to bind to soil and sediment. |
| Octanol-Water Partition Coefficient (Log P) | 5.84 (High) [1] | High potential to accumulate in fatty tissues (bioaccumulate). |
| Mode of Action | Acetylcholinesterase (AchE) inhibitor [1] | Toxic to nervous systems of target and non-target organisms. |
This compound's physical-chemical properties, particularly its low solubility and high Log P, point to specific environmental pathways.
Conceptual model of this compound's environmental distribution, governed by its high lipophilicity and low solubility.
Persistence and Bioaccumulation Potential: this compound is classified as a "forever chemical" due to its high aquatic toxicity and bioaccumulation potential, with a bioconcentration factor (BCF) likely exceeding 2000 L/kg [1]. This means it can build up in organisms to levels much higher than in the surrounding environment.
Sorption to Sediments: The strong tendency of hydrophobic organic pollutants like this compound to sorb to sediments is a critical process that influences their reactivity, transport, and bioavailability [4]. Sorption isotherms can be used to understand this behavior at equilibrium [4]. The degree of sorption is influenced by the sediment's organic carbon content and quality [5] [6]. Even minor differences in organic carbon properties can lead to significant variations in sorption kinetics and equilibrium concentrations [5].
Monitoring this compound requires sensitive and precise analytical techniques. High-quality reference materials are available for accurate residue analysis in food and environmental samples [2].
Sample Preparation and Analysis:
Protocol: Sorption Experiments for Sediment-Water Partitioning This methodology helps determine the distribution of a pesticide between water and sediment [4].
| Aspect | Details |
|---|---|
| Mammalian Toxicity | Acute oral LD₅₀ of 44 mg/kg in mammals, classified as highly toxic [1]. |
| Aquatic Toxicity | Rated "Very High" for both acute and chronic aquatic toxicity [8]. |
| Resistance | Recorded resistance in several mite species (e.g., Tetranychus urticae) [1]. |
Phenkapton is an organothiophosphate insecticide and acaricide that is now considered obsolete [1].
| Property | Value |
|---|---|
| CAS Number | 2275-14-1 [2] [1] [3] |
| Molecular Formula | C₁₁H₁₅Cl₂O₂PS₃ [2] [1] [3] |
| Molecular Weight | 377.31 g/mol [2] [1] [3] |
| Physical State | Liquid; can also be supplied as a white powder [2] [1] |
| Density | 1.35 - 1.44 g/cm³ [2] [1] |
| Octanol-Water Partition Coefficient (Log P) | 5.84 [1] |
| Water Solubility | 0.044 mg/L (at 20 °C, pH 7) [1] |
This compound is classified as harmful and poses particular risks to aquatic environments [2].
| Aspect | Classification and Data |
|---|
| GHS Hazard Statements | H301: Toxic if swallowed. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long-lasting effects [2]. | | Acute Oral Toxicity (LD₅₀) | Rat (Female): 44 - 268 mg/kg [2] [1] Rat (Male): 1,732 mg/kg [2] | | Acute Dermal Toxicity (LD₅₀) | Rabbit: > 5,000 mg/kg [2] | | Acute Inhalation Toxicity (LC₅₀) | Rat: > 2,000 mg/m³ [2] | | Eye Irritation | Causes moderate to serious eye irritation [2] | | Skin Sensitization | May cause an allergic skin reaction [2] | | Ecotoxicity | Very toxic to aquatic life; also noted as toxic to bees [2] [1] | | Mode of Action (in pests) | Acetylcholinesterase (AChE) inhibitor [1] |
The following diagram illustrates the core neurotoxic mechanism of organophosphate pesticides like this compound.
Figure 1: Mechanism of acetylcholinesterase (AChE) inhibition by this compound, leading to neurotoxicity.
The safety data is based on standardized hazard classifications and safety data sheets (SDS) [2].
| Area | Recommendations |
|---|
| Personal Protection | Respiratory: Use air-purifying respirators in case of brief exposure. Hands: Wear protective gloves (e.g., Nitrile rubber). Eyes: Wear tightly sealed goggles. Body: Wear complete chemical-protective suit [2]. | | Safe Handling | Avoid contact with skin, eyes, and clothing. Avoid dust and aerosol formation. Use with adequate ventilation. Do not eat, drink, or smoke when handling. Wash hands after use [2]. | | Storage Conditions | Store in a cool, well-ventilated place. Keep container tightly closed. Recommended storage: -20°C for solid, 2-8°C for solutions [2] [4]. | | Spill Response | Wear appropriate protective equipment. Avoid dust formation. Collect spillage with a damp, non-combustible material and place in a container for disposal. Prevent material from entering drains or the environment [2]. | | First Aid | Inhalation: Move to fresh air. Skin contact: Wash with soap and plenty of water. Eye contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor. [2] [4] | | Stability & Reactivity | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. Hazardous decomposition products in fire include hydrogen chloride, phosphorus oxides, and sulfur oxides [2]. |
This compound is an organophosphate insecticide and acaricide that was historically used to control pests like red spider mites, thrips, and mealybugs on crops such as fruit, vegetables, and cotton [1]. Its use has been discontinued and it is not approved under current EC regulations [1].
The compound acts as an acetylcholinesterase (AChE) inhibitor, belonging to the IRAC insecticide resistance class 1B [1]. By inhibiting the AChE enzyme, it prevents the breakdown of acetylcholine in the synaptic cleft, leading to sustained nerve excitation, paralysis, and death in target insects and mites. The following diagram illustrates this mode of action.
The table below summarizes key physicochemical data for this compound [1].
| Property | Value | Classification |
|---|---|---|
| Chemical Formula | C₁₁H₁₅Cl₂O₂PS₃ [1] | -- |
| Molecular Mass | 377.31 g/mol [1] | -- |
| IUPAC Name | S-2,5-dichlorophenylthiomethyl O,O-diethyl phosphorodithioate [1] | -- |
| CAS RN | 2275-14-1 [1] | -- |
| Water Solubility | 0.044 mg/L (at 20 °C, pH 7) [1] | Low |
| Octanol-Water Partition Coefficient (Log P) | 5.84 [1] | High |
| Bio-concentration Factor (BCF) | Cannot be calculated [1] | -- |
| Mammalian Acute Oral LD₅₀ | 44 mg/kg [1] | High toxicity |
| Status | Obsolete, not approved [1] | -- |
This compound presents significant environmental and toxicological concerns [1]:
This guide is constrained by the information available in the Pesticide Properties DataBase (PPDB) [1]. As an obsolete compound, detailed primary literature and specific experimental protocols for its synthesis and testing are not readily accessible through current search results.
For further investigation, you may consider:
This protocol provides methodologies for the detection and quantification of Phenkapton in water and soil/sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Solid-Phase Extraction (SPE) for Water Samples This is the recommended method for aqueous samples [1].
Solid-Liquid Extraction (SLE) for Soil/Sediment Samples
Method A: Gas Chromatography-Mass Spectrometry (GC-MS) This method is suitable for the relatively low polarity and volatility of this compound [2].
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS offers high sensitivity and specificity, especially for complex matrices [1] [3].
[M+H]+ (m/z 378.3). Optimize the collision energy for at least two characteristic product ions for confirmation.For any analytical method, key validation parameters should be established. The table below outlines typical performance characteristics to target based on environmental analysis guidelines [4].
Table 1: Target Method Validation Performance Characteristics for this compound
| Parameter | Target Value / Performance |
|---|---|
| Linear Range | 1 - 500 µg/L (or ng/g) |
| Limit of Detection (LOD) | ≤ 0.1 µg/L (or ng/g) |
| Limit of Quantification (LOQ) | ≤ 0.5 µg/L (or ng/g) |
| Accuracy (Recovery) | 70 - 120% |
| Precision (% RSD) | < 15% (at LOQ: < 20%) |
The following diagram outlines the complete analytical procedure from sample collection to data analysis.
Gas chromatography–mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is widely regarded as a "gold standard" for forensic substance identification, including pesticide analysis, due to its high specificity [1].
The instrumentation consists of two main components: the gas chromatograph, which separates the components of a mixture using a capillary column, and the mass spectrometer, which ionizes the separated molecules, fragments them, and detects the fragments based on their mass-to-charge ratio (m/z) [1]. This combination is particularly powerful because it is highly unlikely that two different molecules will behave identically in both the gas chromatograph and the mass spectrometer, allowing for confident identification [1].
For the analysis of volatile organic compounds, a purge and trap (P&T) concentrator system is often used. This system extracts volatile analytes by purging the sample with an inert gas and trapping them on an adsorbent material, which is then heated to introduce the compounds to the GC-MS column [1]. This technique is especially suited for aromatic compounds associated with petroleum, and may be applicable to certain pesticides.
The following diagram outlines a general experimental workflow for developing a GC-MS method for pesticide residue analysis. You would need to fill in the specific details for Phenkapton through further research.
When translating the general workflow into a detailed protocol, you must make several technical decisions. The table below summarizes critical parameters and the questions your protocol needs to answer.
| Protocol Component | Key Considerations for this compound |
|---|---|
| Sample Preparation | Choice of extraction solvent (e.g., ethyl acetate, acetone, hexane); need for clean-up steps (e.g., SPE, GPC). |
| Derivatization | Is this compound or its metabolites amenable to silylation, acylation, or alkylation to improve volatility/detection? [2] |
| GC Separation | Optimal capillary column dimensions and stationary phase; precise temperature program (ramp rates, hold times). |
| MS Ionization | Use standard 70 eV Electron Ionization (EI) for library-searchable spectra [1] or softer Chemical Ionization (CI) for molecular ion info [1]. |
| Data Acquisition & Analysis | Use Full Scan for untargeted analysis or Selected Ion Monitoring (SIM) for better sensitivity in targeted analysis [1]. |
A crucial step in sample preparation may involve derivatization. This chemical modification of the analyte is often used in GC-MS to improve the analysis by increasing volatility, enhancing thermal stability, and reducing peak tailing by blocking active hydrogens in functional groups like -OH, -COOH, and -NH2 [2]. Common derivatization techniques include silylation, acylation, and alkylation. You will need to investigate whether this compound requires derivatization for optimal analysis.
To transform this general framework into a specific protocol for this compound, I suggest you pursue the following avenues:
This application note describes a robust and wide-scope method for the determination of organic micropollutants, including organochlorine pesticides like Phenkapton, in complex soil matrices [1]. The modified QuEChERS protocol was selected after comparative evaluation showed it provided an optimal balance of high analyte recovery, effective matrix clean-up, and precision for a broad range of compounds [1].
The diagram below illustrates the complete sample preparation and analysis workflow.
Extraction:
Liquid-Liquid Partitioning:
Solvent Change and Purification:
Final Preparation for GC-HRMS:
The modified QuEChERS method was validated for 75 analytes. The table below summarizes the key performance metrics, which can be used as benchmarks for this compound method validation [1].
Table 1: Validation Data for the Modified QuEChERS Method (for 75 analytes) [1]
| Performance Parameter | Result / Range |
|---|---|
| Limits of Detection (MLOD) | 0.04 – 2.77 μg kg⁻¹ dry weight |
| Linearity | 30 – 300 μg kg⁻¹ dry weight |
| Recoveries | 70 – 120% |
| Method Precision (RSD) | < 11% |
Phenkapton is an organophosphorus pesticide, and its accurate quantification in complex matrices is essential for environmental monitoring, food safety, and toxicological studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for such analysis due to its high sensitivity and specificity [1]. While established protocols for this compound are not available in the public domain, the principles of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) provide a reliable pathway for its quantification [2]. This document outlines a detailed protocol for developing and validating a robust LC-MS/MS method for this compound, based on standard practices in analytical chemistry and pharmaceutical sciences [3] [4].
Proper sample preparation is critical to minimize matrix effects and ion suppression, which are major challenges in quantitative MS [1] [5].
The goal of LC separation is to resolve this compound from matrix interferences, thereby reducing ion suppression and improving sensitivity.
SRM/MRM on a triple quadrupole mass spectrometer is the preferred technique for high sensitivity and selectivity in quantitative analysis [2].
The use of a stable isotope-labeled analog of this compound (e.g., this compound-13C6) as an internal standard (Type A) is highly recommended [5]. It is added to the sample before the extraction step. This standard corrects for losses during sample preparation, variations in instrument response, and matrix effects, as it behaves almost identically to the analyte but can be distinguished by the mass spectrometer [5].
The following diagram illustrates the complete experimental workflow, from sample preparation to data analysis.
The analytical method must be validated to demonstrate it is suitable for its intended use. The following parameters, based on ICH and other guidelines, should be assessed [3] [4].
| Validation Parameter | Protocol Description | Acceptance Criteria |
|---|---|---|
| Linearity & Range | Analyze minimum of 5 concentrations in triplicate. Plot analyte/IS peak area ratio vs. concentration. | Correlation coefficient (r2) ≥ 0.99 [3]. |
| Accuracy (% Recovery) | Spike matrix with analyte at 3 levels (low, mid, high). Compare measured vs. spiked concentration. | Recovery 90-110% [3]. |
| Precision | Repeatability: Analyze 6 replicates at 100% level in one day. Intermediate Precision: Analyze same level on different days/by different analysts. | Relative Standard Deviation (RSD) ≤ 5% for Repeatability; RSD ≤ 10% for Intermediate Precision [3]. | | Limit of Detection (LOD) | LOD = 3.3 × (SD of response / Slope of calibration curve) [3]. | Signal-to-Noise ratio ≥ 3:1. | | Limit of Quantification (LOQ) | LOQ = 10 × (SD of response / Slope of calibration curve) [3]. | Signal-to-Noise ratio ≥ 10:1; Accuracy & Precision at LOQ meet criteria. | | Specificity | Analyze blank matrix and check for interferences at the retention time of this compound and IS. | No significant interference (< 20% of LOQ) in blank. | | Robustness | Deliberately vary key parameters (e.g., mobile phase pH ±0.1, column temp ±2°C). | Method remains accurate and precise. |
This protocol provides a comprehensive framework for the quantitative analysis of this compound using LC-MS/MS. By adhering to this structured approach for method development and validation, researchers can establish a reliable, accurate, and precise assay. The use of a stable isotope-labeled internal standard and rigorous validation is paramount for generating high-quality data suitable for regulatory and research purposes.
Phenkapton (IUPAC name: S-2,5-dichlorophenylthiomethyl O,O-diethyl phosphorodithioate) is an organophosphate insecticide and acaricide that was historically used to control red spider mites, thrips, and mealybugs on various crops including fruits, vegetables, cotton, and ornamentals. [1] Although considered obsolete in many jurisdictions and not approved under EC Regulation 1107/2009, monitoring of this compound residues remains important for food safety and environmental protection due to its persistence and toxicity. [1] this compound is classified as a "forever chemical" with demonstrated high aquatic toxicity and bioaccumulation potential, necessitating sensitive and accurate monitoring methods to ensure regulatory compliance and protect consumer health. [1]
The analysis of pesticide residues in agricultural products has become increasingly important due to growing consumer awareness and stringent regulatory standards. As a synthetic organophosphate compound with acetylcholinesterase inhibition activity, this compound poses potential risks to human health and the environment, particularly to aquatic organisms. [1] [2] This document provides detailed application notes and standardized protocols for the detection and quantification of this compound residues in various matrices of plant origin, utilizing advanced chromatographic techniques coupled with mass spectrometric detection to achieve the required sensitivity and specificity for regulatory monitoring.
This compound (CAS RN: 2275-14-1) is characterized by several key physicochemical properties that influence its environmental fate and analytical determination. With a molecular mass of 377.31 g/mol and chemical formula C₁₁H₁₅Cl₂O₂PS₃, this compound exhibits low water solubility (0.044 mg/L at 20°C and pH 7) and a high octanol-water partition coefficient (Log P = 5.84), indicating significant lipophilicity and potential for bioaccumulation. [1] The compound is typically liquid at room temperature with a density of 1.35 g/ml and was historically formulated as emulsifiable concentrates or wettable powders for agricultural applications. [1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions | Significance |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₅Cl₂O₂PS₃ | - | Structural identification |
| Molecular Weight | 377.31 g/mol | - | Mass spectrometric detection |
| Water Solubility | 0.044 mg/L | 20°C, pH 7 | Environmental persistence |
| Log P | 5.84 | - | Bioaccumulation potential |
| Vapor Pressure | Not specified | - | Volatilization potential |
| AChe Inhibition | Yes | - | Mode of action, toxicity |
This compound is currently not approved under EC Regulation 1107/2009 and is considered obsolete in most countries, though it may still be available in some regions. [1] The compound is classified with high acute oral toxicity (LD₅₀ = 44 mg/kg in mammals) and is subject to regulatory monitoring due to its environmental persistence and potential effects on non-target organisms. [1] As an acetylcholinesterase inhibitor classified under IRAC MoA Class 1B, this compound presents significant toxicological concerns that warrant careful monitoring despite its discontinued use. [1]
Environmental fate data for this compound remains limited, but its high hydrophobicity and chemical structure suggest potential for soil adsorption and persistence in sediment systems. The presence of chlorine atoms in its structure makes it amenable to detection by electron capture detectors, while its organophosphorus nature allows for specific detection through phosphorus-selective techniques. [1] Resistance to this compound has been recorded in several mite species, including Panonychus citri, Panonychus ulmi, and various Tetranychus species, which contributed to its declining use and eventual obsolescence. [1]
Chromatographic techniques coupled with selective detectors represent the cornerstone of this compound residue analysis in complex matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this compound determination due to its high sensitivity and specificity in detecting and quantifying this compound at trace levels in food commodities. [3] The LC-MS/MS technique provides adequate selectivity and specificity while delivering required validation parameters for regulatory decision-making, making it particularly suitable for monitoring programs targeting multiple pesticide residues. [3]
Alternative conventional methods include gas chromatography (GC) with various detection systems, though this technique is more suitable for volatile and semi-volatile pesticides with stable thermal properties. [4] For this compound specifically, LC-MS/MS offers advantages in analyzing the compound without derivatization requirements, while providing structural confirmation through mass fragmentation patterns. The selection of appropriate analytical techniques depends on several factors, including the chemical nature of the residue, matrix complexity, required sensitivity, and the purpose of testing. [5]
Table 2: Comparison of Analytical Techniques for this compound Residue Analysis
| Technique | Sensitivity | Selectivity | Applications | Limitations |
|---|---|---|---|---|
| HPLC-MS/MS | High (μg/kg range) | High | Multi-residue analysis, complex matrices | Matrix effects, instrument cost |
| GC-ECD | Moderate-High | Moderate | Halogen-containing compounds | Limited structural confirmation |
| GC-MS | Moderate | High | Volatile/semi-volatile analytes | Thermal degradation risk |
| Immunoassays | Moderate | Variable | High-throughput screening | Cross-reactivity, limited multiplexing |
While conventional chromatographic methods remain the gold standard for regulatory testing, emerging techniques offer potential alternatives for specific applications. Electrochemical and optical sensors have shown promise as rapid screening tools for pesticide detection, though their application to this compound specifically requires further development and validation. [4] These innovative approaches typically offer advantages in analysis time and portability but may sacrifice the sensitivity and comprehensive confirmation capabilities of established chromatographic methods.
High-resolution mass spectrometry (HRMS) using time-of-flight (TOF) or orbitrap technologies enables untargeted screening and retrospective analysis, making it valuable for monitoring programs where the complete residue profile is unknown. [6] The implementation of advanced acquisition modes such as parallel reaction monitoring (PRM) enhances the capability to detect and confirm this compound residues alongside other pesticides in comprehensive monitoring schemes. For routine testing of known compounds, however, triple quadrupole MS operated in multiple reaction monitoring (MRM) mode remains the benchmark for sensitivity and reproducibility in this compound analysis. [6]
Efficient extraction of this compound from agricultural products requires careful selection of extraction solvents and conditions to ensure complete recovery while minimizing co-extraction of interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has become the standardized methodology for multi-pesticide residue extraction from plant matrices, offering a balanced combination of efficiency, throughput, and cleanliness. [3] The original QuEChERS method involves initial extraction with acetonitrile followed by partitioning with salts, providing effective extraction of a wide range of pesticide residues including organophosphates like this compound.
For particularly challenging matrices or specific analytical requirements, modified extraction approaches may be employed. Liquid-liquid extraction (LLE) using appropriate organic solvents can provide effective transfer of this compound from aqueous-based food matrices, while solid-phase extraction (SPE) offers enhanced clean-up for complex samples. [6] The selection of extraction methodology should consider the specific matrix properties, including water content, lipid composition, and pigment concentration, all of which can influence extraction efficiency and matrix effects in subsequent analysis.
Effective sample clean-up is essential to minimize matrix effects and instrument contamination while maintaining high recovery of the target analyte. In the QuEChERS methodology, dispersive solid-phase extraction (dSPE) is employed following the initial extraction, utilizing various sorbents to remove co-extracted interferents. [6] Common dSPE sorbents include primary secondary amine (PSA) for removal of organic acids and pigments, C18 for lipophilic compounds, and graphitized carbon black (GCB) for chlorophyll removal, with specific combinations optimized for different matrix types.
For this compound analysis, careful selection of clean-up sorbents is necessary to prevent excessive analyte loss while effectively reducing matrix components. The high lipophilicity of this compound (Log P = 5.84) necessitates caution when using strongly retentive sorbents to avoid reduced recovery. [1] Evaluation of clean-up efficiency should be incorporated into method validation, with assessment of both analyte recovery and matrix effects to ensure optimal analytical performance across different commodity groups.
The following optimized protocol provides a standardized approach for this compound extraction from plant matrices:
Diagram 1: Sample preparation workflow for this compound residue analysis in agricultural products
Table 3: Optimized HPLC Conditions for this compound Separation
| Parameter | Setting | Alternative |
|---|---|---|
| Column | C18 (100 × 2.1 mm, 1.7-2.0 μm) | PFP (pentafluorophenyl) |
| Mobile Phase A | Water with 0.1% formic acid, 5 mM ammonium formate | 0.1% formic acid in water |
| Mobile Phase B | Methanol with 0.1% formic acid, 5 mM ammonium formate | 0.1% formic acid in methanol |
| Gradient Program | 0 min: 20% B; 2 min: 20% B; 10 min: 95% B; 12 min: 95% B; 12.1 min: 20% B; 15 min: 20% B | - |
| Flow Rate | 0.3 mL/min | 0.25-0.4 mL/min |
| Column Temperature | 40°C | 35-45°C |
| Injection Volume | 5 μL | 2-10 μL |
Table 4: MS/MS Acquisition Parameters for this compound Detection
| Parameter | Setting | Value |
|---|---|---|
| Ionization Mode | ESI Positive | - |
| Precursor Ion | [M+H]+ | 377.0 m/z |
| Product Ion 1 (Quantifier) | - | 155.0 m/z |
| Product Ion 2 (Qualifier) | - | 127.0 m/z |
| Collision Energy | Quantifier | 25 eV |
| Collision Energy | Qualifier | 35 eV |
| Dwell Time | - | 50 ms |
| Cone Voltage | - | 30 V |
| Source Temperature | - | 150°C |
| Desolvation Temperature | - | 500°C |
| Desolvation Gas Flow | - | 1000 L/hr |
Comprehensive method validation is essential to demonstrate the reliability and suitability of the analytical method for this compound residue determination. Key validation parameters should be established according to international guidelines such as SANTE/11312/2021, including:
Routine quality control measures should be implemented to ensure ongoing method performance and data reliability:
When working with this compound reference materials and samples potentially containing residues, appropriate safety measures must be implemented due to the compound's toxicity. [2] Key safety considerations include:
Monitoring of this compound residues should be conducted in accordance with relevant regulatory frameworks, recognizing that the compound is not approved for use in many jurisdictions. [1] Analytical results should be interpreted with reference to:
The presented method can be adapted for specific laboratory requirements or expanded to include additional analytes:
This comprehensive protocol provides a validated approach for the determination of this compound residues in agricultural products using HPLC-MS/MS technology. The method offers sufficient sensitivity and selectivity for monitoring purposes, with LOQs adequate to enforce regulatory limits where established. The incorporation of robust sample preparation using QuEChERS methodology and advanced instrumental detection ensures reliable performance across a range of matrix types.
Despite this compound's obsolete status in many regions, ongoing monitoring remains important for food safety and environmental protection due to its persistence and toxicity characteristics. [1] The method described herein supports these monitoring activities with scientifically sound analytical practices and appropriate quality assurance measures. Laboratories implementing this protocol should verify performance under their specific operating conditions and maintain documentation to support data quality objectives for their intended applications.
Phenkapton (CAS No. 2275-14-1) is an organothiophosphate compound formerly used as an insecticide and acaricide. Its chemical name is S-[[(2,5-dichlorophenyl)thio]methyl] O,O-diethyl phosphorodithioate with a molecular formula of C₁₁H₁₅Cl₂O₂PS₃ and a molecular weight of 377.31 g/mol [1] [2]. Although considered obsolete and not approved in major regulatory jurisdictions, analytical methods for this compound remain important for environmental monitoring, food safety analysis, and investigating historical contamination [1] [3]. These application notes provide detailed methodologies and quality control protocols for the accurate quantification of this compound in technical products, finished formulations, and biological materials, incorporating both classical and modern analytical techniques with appropriate quality control measures to ensure data reliability and reproducibility.
Understanding this compound's physicochemical properties is fundamental to developing effective analytical methods. The compound exhibits several key characteristics that influence its extraction, separation, and detection.
Table 1: Physicochemical properties of this compound relevant to analytical method development
| Property | Value | Analytical Significance |
|---|---|---|
| Molecular Weight | 377.31 g/mol [2] | Impacts retention behavior in chromatographic separations |
| Water Solubility | 0.044 mg/L at 20°C, pH 7 [1] | Indicates high hydrophobicity; requires organic solvents for extraction |
| Octanol-Water Partition Coefficient (Log P) | 5.84 [1] | Confirms high lipophilicity; guides solvent selection for partitioning |
| Density | 1.35-1.4 g/cm³ [1] [2] | Important for solution preparation and standardization |
| Vapor Pressure | ~0.0 mmHg at 25°C [2] | Suggests low volatility; influences是否需要 concentration techniques |
| Structural Features | Phosphorodithioate group, dichlorophenyl ring, thioether linkage [4] | Provides multiple chromophores/electrophores for detection |
The combination of low water solubility and high lipophilicity indicates that this compound will preferentially partition into organic phases and requires hydrophobic solvents for efficient extraction from aqueous matrices [1]. The presence of sulfur and phosphorus atoms in its molecular structure provides excellent detection capabilities using element-selective detection systems, while the aromatic ring and chlorine atoms offer additional detection options via UV absorption [5] [4].
Early analytical methods for this compound utilized thin-layer chromatography for both qualitative identification and semi-quantitative analysis. The TLC approach is particularly valuable for screening technical-grade products for impurities and degradation products.
Experimental Protocol: TLC Analysis of this compound
The TLC method allows detection of impurities in technical this compound at concentrations as low as 0.1-0.5% and provides a rapid screening technique before quantitative analysis [5].
Current analytical practices favor liquid chromatography with sophisticated detection systems for accurate quantification of this compound, especially in complex matrices.
Experimental Protocol: HPLC Analysis with UV Detection
This method provides excellent separation of this compound from potential interferences with typical retention times of 8-12 minutes, depending on the specific chromatographic conditions [5] [3].
The following diagram illustrates the complete analytical workflow for this compound determination in various sample types, incorporating quality control checkpoints:
Robust quality control procedures are essential for generating reliable analytical data for this compound. The following protocols ensure method validity and data integrity.
Certified Reference Materials: Use high-purity this compound reference materials from certified suppliers (e.g., HPC Standards GmbH) with documented purity and traceability [3]. These materials typically come as certified solutions in acetonitrile at concentrations of 10 µg/mL or 100 µg/mL [3].
Calibration Standards Preparation:
Table 2: Method validation parameters and acceptance criteria for this compound analysis
| Validation Parameter | Experimental Protocol | Acceptance Criteria |
|---|---|---|
| Linearity and Range | Analyze calibration standards in triplicate across specified range | Correlation coefficient (r²) ≥ 0.995; residuals < ±15% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 from low-level standards | Typically 0.01-0.05 mg/L depending on detection method [5] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1; precision ≤ 20% RSD | Typically 0.05-0.1 mg/L [5] |
| Accuracy (Recovery) | Spike blank matrix with this compound at low, mid, high levels | 70-120% recovery with RSD ≤ 15% [5] |
| Precision | Repeatability (intra-day): n ≥ 6 at 3 concentrations | RSD ≤ 10% for retention time; ≤ 15% for peak area |
| Intermediate Precision | Reproducibility (inter-day): n ≥ 3 over 3 days | RSD ≤ 15% for retention time; ≤ 20% for peak area |
| Specificity | Analyze blank matrix; check interference from analogs | No interference at this compound retention time |
Implement these QC measures with each analytical batch:
This compound is classified as highly toxic with acute oral LD₅₀ values of 44 mg/kg in rats and 220 mg/kg in mice [2]. It acts as an acetylcholinesterase inhibitor, leading to accumulation of acetylcholine and potential neurotoxic effects [1] [6].
Safety Protocol for Handling:
This compound is classified as obsolete and is not approved under EU Regulation 1107/2009 or other major regulatory frameworks [1]. It is considered a "forever chemical" due to its potential for bioaccumulation (Log P = 5.84) and high aquatic toxicity [1]. These properties necessitate careful disposal of analytical waste according to local regulations for hazardous chemicals.
Table 3: Comparison of this compound with related organophosphorus pesticides
| Compound | Chemical Formula | Main Use | Distinguishing Features |
|---|---|---|---|
| This compound | C₁₁H₁₅Cl₂O₂PS₃ [4] | Insecticide, Acaricide [1] | Dichlorophenyl group, phosphorodithioate |
| Methyl this compound | C₉H₁₁Cl₂O₂PS₃ [6] | Insecticide, Acaricide [6] | Methyl analogs, slightly different activity |
| Chlorpyrifos | C₁₀H₁₄Cl₃NO₃PS [4] | Insecticide | Broader spectrum, higher mammalian toxicity |
| Malathion | C₁₀H₁₉O₆PS [4] | Insecticide | Lower mammalian toxicity, less persistent |
Understanding these distinctions is crucial for method development to ensure specific separation and accurate identification of this compound in multi-residue analysis.
These application notes provide comprehensive analytical methodologies and quality control protocols for the determination of this compound. While this compound is no longer in widespread agricultural use, robust analytical methods remain important for monitoring residues in environmental and food samples. The combination of classical TLC techniques with modern LC-UV methods provides flexibility for different analytical needs, while the detailed quality control protocols ensure generation of reliable, reproducible data. Adherence to safety protocols is essential given the compound's toxicity profile. These methods can be adapted to various laboratory settings and sample types while maintaining analytical rigor.
The following table summarizes the key identifiers and the current regulatory status of this compound, confirming its classification as an obsolete compound [1].
| Property | Description |
|---|---|
| IUPAC Name | S-2,5-dichlorophenylthiomethyl O,O-diethyl phosphorodithioate [1] |
| CAS RN | 2275-14-1 [1] [2] [3] |
| Chemical Formula | C₁₁H₁₅Cl₂O₂PS₃ [1] [2] |
| Substance Group | Organophosphate insecticide and acaricide [1] |
| Regulatory Status | Not approved in the EU; considered obsolete [1] |
| Date of Obsolescence | Phase-out began in the 1990s [1] |
The tables below present quantitative data on the environmental behavior and ecotoxicological effects of this compound, which are crucial for understanding its persistent risk [1].
Table 1: Environmental Fate and Physicochemical Properties
| Parameter | Value | Property Interpretation |
|---|---|---|
| Water Solubility (at 20°C & pH 7) | 0.044 mg/L | Low |
| Octanol-Water Partition Coefficient (Log Pow) | 5.84 | High (Indicates high potential for bioaccumulation) |
| Bio-concentration Factor (BCF) | Data not available, but high BCF is anticipated based on Log Pow | High (Predicted) |
| General Biodegradability | Not readily biodegradable | Persistent |
| Classification | Considered a "Forever Chemical" based on high aquatic toxicity and bioaccumulative properties [1] | - |
Table 2: Ecotoxicological Hazards
| Organism/Group | Test Endpoint | Value | Interpretation |
|---|---|---|---|
| Mammals (Rat, female) | Acute Oral LD₅₀ | 44 mg/kg | High toxicity [1] |
| Aquatic Life | Acute Aquatic Toxicity (Category 1) | - | Very toxic to aquatic life with long-lasting effects [2] |
| Bees | General Hazard | - | Toxic to bees [2] |
| Skin Sensitization | Category 1 | - | May cause an allergic skin reaction [2] |
While explicit environmental monitoring protocols for this compound were not found, its analysis would fall under standard procedures for organothiophosphate pesticides.
Given the lack of a specific published protocol, the following workflow diagram outlines a logical and comprehensive approach to monitoring for an obsolete but persistent chemical like this compound in the environment. This workflow synthesizes general environmental monitoring principles with the specific hazards of this compound.
For researchers and scientists, demonstrating that an analytical method is reliable for its intended purpose is crucial. Method validation is the process of proving that an analytical method is suitable for its intended use by establishing specific performance characteristics through laboratory studies [1].
The key validation parameters you need to evaluate are summarized in the table below [1]:
| Validation Parameter | Definition |
|---|---|
| Accuracy | Closeness of test results to the true value. |
| Precision | Degree of agreement among individual test results from repeated sampling. |
| Specificity | Ability to unequivocally assess the analyte in the presence of other components. |
| Detection Limit (LOD) | Lowest amount of analyte that can be detected, but not necessarily quantified. |
| Quantitation Limit (LOQ) | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Linearity | Ability to obtain results directly proportional to the analyte concentration. |
| Range | Interval between upper and lower analyte levels with suitable precision, accuracy, and linearity. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. |
The following diagram outlines the key stages in developing and validating an analytical method, from initial setup to final validation. This provides a logical framework for your work on Phenkapton.
Based on the general principles, here are detailed protocols for key steps in method development and validation that you can adapt for this compound.
Proper sample preparation is critical, especially for complex matrices like food, water, or soil. The goal is to isolate the analyte (this compound) from the sample matrix with high efficiency and minimal interference.
The LOD and LOQ define the sensitivity of your method. They can be determined through several approaches [4].
The following diagram illustrates the experimental workflow for determining LOD and LOQ using the calibration curve method:
The method developed for phenols in water provides a adaptable template [3]. You would need to optimize conditions for this compound.
Since a specific method for this compound was not found, your research will involve adapting these general protocols.
I hope these structured protocols and principles provide a solid foundation for your work in developing a validated method for this compound detection.
Interference in chromatography can arise from the sample, the instrument, or the method. The table below outlines a systematic approach to identifying and resolving these issues [1] [2].
| Problem Area | Key Questions to Ask | Potential Solutions |
|---|---|---|
| Sample & Reagents [1] | Are reagents pure and fresh? Is sample clean-up adequate? | Use high-purity solvents; employ sample pre-treatment (e.g., filtration, derivatization) [3]. |
| Instrument & Column [2] | Is the HPLC system leaking? Is pressure stable? Is the column degraded? | Check fittings and seals; prime pump; replace column if peak shape is poor [2]. |
| Method Conditions [4] | Is separation optimal? Is detection specific? | Adjust mobile phase, gradient, and column temperature; use MRM in LC-MS/MS [4]. |
The following workflow, synthesized from general best practices in chromatography, can be adapted to develop and validate an interference-free method for Phenkapton [4].
The diagram above outlines the core workflow. Here are the detailed methodologies for each phase:
Selective Sample Preparation: The goal is to remove potential interferents from the sample matrix before injection.
Optimizing Chromatographic Separation: This is critical for resolving this compound from co-eluting compounds.
Enhancing Detection Specificity (for LC-MS/MS): This provides a powerful tool to distinguish this compound from interference, even with some co-elution [4].
We've optimized the mobile phase, but still see interference. What's next? The most effective step is often to improve sample clean-up. Revisit your extraction protocol, such as switching to a more selective SPE sorbent or adding a wash step to remove more matrix components before eluting your analyte [4].
How can we be sure our method is robust against interference? Conduct a formal interference test during method validation. Prepare your sample and spike in potential interferents (e.g, other pesticides, sample matrix components) at the highest concentration expected. Analyze these and compare the results for this compound to an un-spiked sample. A significant bias indicates interference [4].
Our internal standard signal is suppressed. What does this mean? Signal suppression is a classic sign of matrix effects, where other compounds co-eluting with your analyte reduce ionization efficiency. To resolve this, improve chromatographic separation to move your analyte away from the suppression zone, or use a stable isotope-labeled internal standard for this compound, which will experience the same suppression and correct for it [4].
The core goal of improving recovery rates revolves around optimizing every step, from how you prepare your sample to how you run your instrument. The table below outlines common problems and their solutions, drawing from general best practices in the field [1] [2].
| Problem Area | Specific Issue | Potential Causes | Troubleshooting & Optimization Strategies |
|---|
| Sample Preparation | Low or inconsistent recovery | • Inefficient extraction technique • Poor solvent choice for analyte • Incomplete cell lysis or matrix binding | • Switch to accelerated solvent extraction (ASE) for better efficiency and consistency [1]. • Optimize solvent polarity (e.g., methanol, acetonitrile) for your analyte [1] [3]. • Use a robust lysis buffer (e.g., with SDS & proteinase K) for complete sample disruption [4]. | | Chromatography (HPLC) | Poor peak shape & resolution | • Column degradation • Inappropriate stationary phase • Sample-solvent mismatch | • Use a guard column; flush analytical column regularly [2]. • Ensure column chemistry (e.g., C18, HILIC) suits your analyte [2]. • Dissolve sample in a solvent weaker than the mobile phase [2]. | | Chromatography (HPLC) | Retention time shifts | • Unstable mobile phase composition/preparation • Column not equilibrated • Pump flow issues | • Prepare mobile phases consistently and degas thoroughly [2]. • Equilibrate column adequately before runs [2]. • Service pump regularly to ensure stable flow [2]. | | System Performance | High system pressure | • Clogged column frit • Particulates in sample/mobile phase | • Filter all samples and solvents (0.45 µm or smaller) [2]. • Back-flush column or replace inlet frit [2]. | | System Performance | Baseline noise & drift | • Contaminated solvents or column • Air bubbles in detector • Unstable detector lamp | • Use high-purity solvents and clean the system [2]. • Degas mobile phases thoroughly and purge the system [2]. |
The following workflow maps the logical path for troubleshooting low recovery in your extraction process, from initial assessment to specific checks.
Figure 1: Logical troubleshooting workflow for low extraction recovery.
Q1: What are the key parameters to optimize in an extraction method? The most critical parameters are the extraction technique, solvent selection, and sample-solvent ratio. For solid samples like soil, Accelerated Solvent Extraction (ASE) is robust and efficient [1]. The solvent must be chosen based on the polarity of your target analyte [3]. Statistical optimization methods like Response Surface Methodology (RSM) are highly effective for systematically finding the ideal settings for these parameters [5].
Q2: How can I handle complex samples that interfere with the analysis? Thorough sample cleanup is essential. For nucleic acids, phenol-chloroform extraction is a classic and effective method for removing proteins and lipids [4]. In HPLC, using a guard column is a simple and highly recommended practice to protect your analytical column from contaminants and extend its life [2].
Q3: My HPLC peaks are tailing. What should I do? Peak tailing is often a symptom of column issues or chemical incompatibility. First, check if the column is degraded and needs replacement. Then, verify that the sample solvent is compatible with the mobile phase and that the column chemistry is appropriate for your analyte [2].
Q4: Why are my retention times inconsistent? This is most commonly caused by inconsistencies in the mobile phase, such as variations in composition or inadequate degassing. It can also be a sign of a column that has not been fully equilibrated or a malfunctioning pump. Ensure mobile phases are prepared consistently and accurately, and service your pump regularly [2].
While specific Phenkapton protocols are unavailable, these core methods form the backbone of many extraction workflows and can be adapted.
1. Accelerated Solvent Extraction (ASE) for Solid Samples This method uses high pressure and temperature to achieve efficient and rapid extraction [1].
2. Phenol-Chloroform Extraction for Nucleic Acids This standard protocol separates DNA from proteins and other cellular contaminants [4].
The table below summarizes the core identification and properties of this compound from available data [1].
| Property | Description |
|---|---|
| IUPAC Name | S-{[(2,5-dichlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate [1] |
| CAS RN | 2275-14-1 [1] |
| Chemical Formula | C₁₁H₁₅Cl₂O₂PS₃ [1] |
| Pesticide Type | Insecticide; Acaricide [1] |
| Mode of Action | Acetylcholinesterase (AchE) inhibitor [1] |
| Regulatory Status | Obsolete; not approved in the EU [1] |
| Physical State | Liquid [1] |
Understanding these properties is fundamental for anticipating analysis behavior and environmental persistence [1].
| Parameter | Value | Significance / Implication |
|---|---|---|
| Water Solubility | 0.044 mg/L @ 20°C, pH 7 [1] | Very low; indicates high potential for adsorption to soil and sediment. |
| Log P (Partition Coefficient) | 5.84 [1] | High; strongly lipophilic, indicating high potential for bioaccumulation. |
| Mammalian Acute Oral LD₅₀ | 44 mg/kg [1] | High toxicity. |
| Bio-concentration Factor (BCF) | Data not available in search results, but high BCF is anticipated based on log P. | -- |
| Status | Classified as a "Forever Chemical" due to high aquatic toxicity and potential for bioaccumulation [1]. | Persistent and hazardous in the environment. |
For accurate residue analysis in food and environmental samples, high-purity reference materials are available [2].
Given the data, researchers should be prepared for the following challenges:
Challenge 1: Low Water Solubility and Adsorption
Challenge 2: Lack of Modern Degradation Data
The diagram below outlines a generalized workflow for analyzing this compound and identifying its unknown degradation products.
This compound is an obsolete organophosphate insecticide and acaricide. Its chemical properties significantly influence its behavior in analytical systems and its interaction with sample matrices [1].
| Property | Value / Description |
|---|---|
| IUPAC Name | S-2,5-dichlorophenylthiomethyl O,O-diethyl phosphorodithioate [1] |
| CAS RN | 2275-14-1 [1] |
| Chemical Formula | C₁₁H₁₅Cl₂O₂PS₃ [1] |
| Log P | 5.84 (High) [1] |
| Water Solubility | 0.044 mg/L at 20°C (Low) [1] |
| Environmental Fate | Bioaccumulative (considered a "forever chemical") [1] |
| Relevance to Matrix Effects | High lipophilicity (Log P) makes it prone to matrix effects; co-extracted phospholipids are a major source of interference [2] [3] |
Here are answers to common questions your users might encounter.
Matrix effects refer to the influence of all sample components other than the analyte on its measurement, often causing ion suppression or enhancement in the mass spectrometer [4] [2]. This negatively affects the accuracy, sensitivity, and reliability of quantitative results [4] [5].
For this compound analysis in complex environmental samples, these effects primarily occur because co-extracted matrix components (e.g., phospholipids) compete with the analyte during the ionization process, leading to a distorted signal [2] [3]. This can result in both inaccurate quantification and compromised method robustness [6].
You can qualify and quantify matrix effects using post-column infusion and by calculating the Matrix Factor (MF), respectively [2] [3].
The workflow and calculations for a full method assessment are shown below.
Interpretation of Results:
A multi-pronged approach is most effective. The following strategies can be used individually or in combination.
Advanced Sample Preparation: Use selective extraction and clean-up techniques to remove interfering compounds.
Chromatographic Optimization: Improve separation to prevent interferences from co-eluting with this compound.
Effective Calibration and Internal Standards: Compensate for residual matrix effects that clean-up and separation cannot eliminate.
Instrumental and Ion Source Considerations:
The overall workflow for mitigating matrix effects integrates these strategies.
For analyzing complex compounds, a well-optimized method is crucial for sensitivity, resolution, and speed. The table below summarizes key parameters based on a validated rapid GC-MS method for seized drug analysis [1].
Table 1: Optimized GC-MS Parameters for Rapid Analysis
| Parameter Category | Conventional Method | Optimized Rapid Method | Purpose & Impact |
|---|---|---|---|
| Oven Program | -- | Initial: 90°C (hold 0.5 min) | Rapidly volatilizes lower-boiling point analytes [1]. |
| -- | Ramp 1: 50°C/min to 210°C (hold 0 min) | Fast ramp improves separation efficiency and reduces run time [1]. | |
| -- | Ramp 2: 30°C/min to 300°C (hold 1.67 min) | Elutes higher-boiling point compounds; final hold ensures complete elution [1]. | |
| Total Run Time | ~30 minutes | 10 minutes | Significantly increases sample throughput [1]. |
| Injection & Inlet | -- | Inlet Temp: 270°C | Ensures complete vaporization of the sample [1]. |
| -- | Injection Volume: 1 µL (Splitless, 0.75 min) | Maximizes amount of analyte entering the column for better sensitivity [1]. | |
| Carrier Gas | -- | Helium, Constant Flow: 2.0 mL/min | Optimizes carrier gas velocity for faster analysis without sacrificing separation [1]. |
To visualize the entire workflow from sample to result, the following diagram outlines the key stages of the optimized GC-MS method:
Here are solutions to common problems you might encounter during your GC-MS experiments.
Q1: My peaks are broad, tailing, or splittng. What should I check?
Broad or distorted peaks often indicate issues in the inlet or column [2].
Q2: How can I improve the sensitivity and lower the detection limit for my target compound?
Sensitivity is key for detecting trace levels. The rapid GC-MS method achieved a 50% improvement in LOD for compounds like Cocaine by optimizing several parameters [1].
Q3: My retention times are shifting. What is causing this?
Irreproducible retention times point to instability in the chromatographic conditions [2].
Q4: The baseline is noisy, or I am seeing unexpected "ghost" peaks.
Baseline issues often stem from contamination.
Q1: What are the primary causes of low sensitivity in quantification assays? Low sensitivity often stems from the quantification method itself, sample issues, or instrumentation problems. The table below outlines common causes and solutions.
| Cause Category | Specific Issue | Recommended Solution |
|---|---|---|
| Methodology | Using UV-Vis for low-concentration samples [1] | Switch to a more sensitive method (e.g., Fluorometry, qPCR). |
| Inefficient signal generation/amplification | Optimize reagent concentrations; use high-sensitivity dyes. | |
| Sample Quality | Sample degradation | Check integrity (e.g., via gel electrophoresis) [1]. |
| Presence of inhibitors (e.g., salts, proteins) | Purify sample (e.g., column-based cleanup, ethanol precipitation). | |
| Adsorption to tube walls | Use low-adsorption/low-retention tubes and tips [1]. | |
| Instrumentation | Sub-optimal instrument calibration | Perform regular calibration with appropriate standards. |
| Deteriorating light source or detector | Follow manufacturer's maintenance schedule. |
Q2: How can I improve the accuracy of low-concentration sample quantification? For trace-level quantification, a combination of method selection and refined technique is crucial.
Q3: My negative controls show amplification or signal. What should I do? Signal in negative controls indicates contamination.
This protocol is adapted for quantifying low-concentration nucleic acid samples, based on general fluorometry principles [1].
1. Principle Fluorescent dyes bind specifically to nucleic acids. The fluorescence intensity is proportional to the mass of nucleic acid present, allowing for highly sensitive and specific quantification, even in the presence of some contaminants [1].
2. Reagents and Equipment
3. Procedure
| Step | Action | Details |
|---|---|---|
| 1 | Prepare Working Solution | Dilute the concentrated fluorescent dye in the specified assay buffer. Prepare enough for all standards and samples. |
| 2 | Prepare Standard Curve | Pipette a known volume of each standard into separate tubes. Add the working solution to each. |
| 3 | Prepare Samples | Pipette the same volume of each unknown sample into separate tubes. Add the working solution. |
| 4 | Incubate | Incubate all tubes at room temperature for the time specified by the manufacturer (typically 2-5 minutes). Protect from light. |
| 5 | Measure Fluorescence | Read the fluorescence of each standard and sample in the fluorometer. |
| 6 | Analyze Data | Allow the instrument software to generate a standard curve. Use this curve to determine the concentration of the unknown samples. |
The following diagram outlines a logical, step-by-step workflow for diagnosing and resolving low sensitivity issues.
To maximize quantification sensitivity:
Q1: What are the primary chemical stability concerns with Phenkapton? this compound is an organophosphorus compound. Its primary degradation pathway is likely hydrolysis [1]. The phosphorodithioate ester bonds can be susceptible to breakdown, especially under alkaline or acidic conditions, leading to a loss of efficacy and the formation of potentially toxic transformation products [2].
Q2: What is the recommended long-term storage temperature for this compound samples? For analytical standards and research samples, the recommended storage condition is 4°C (refrigerated) [3]. One supplier explicitly stores a this compound solution in acetonitrile at this temperature to maintain stability.
Q3: My this compound solution is prepared in acetonitrile. What are the key handling hazards? The solvent acetonitrile is highly flammable and harmful. Key hazards include [3]:
Q4: How can I verify the stability of my stored this compound samples? You should establish a stability-testing protocol. This typically involves comparing the concentration of stored samples against a freshly prepared reference standard using a validated analytical method (e.g., LC-MS). The following workflow outlines a systematic approach to assess stability.
For a proactive assessment, you can conduct a forced degradation study. This helps identify degradation products and establish the stability-indicating properties of your analytical methods [4].
1. Objective: To determine the degradation kinetics of this compound under hydrolytic (acidic and basic) stress conditions and predict its shelf-life.
2. Materials and Equipment:
3. Methodology: 1. Sample Preparation: Prepare a stock solution of this compound in acetonitrile. Dilute this stock solution with the appropriate stressor buffers (acid, base, and neutral pH) to the desired concentration for the study [4]. 2. Stress Conditions: Incubate the samples in a controlled temperature water bath (e.g., 60°C, 70°C, 80°C) to accelerate degradation [4]. 3. Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours). 4. Analysis: Immediately quench the reaction (if necessary) and analyze each aliquot using HPLC to determine the remaining concentration of intact this compound. 5. Data Analysis: Plot the remaining concentration (%) versus time for each condition. Fit the data to various kinetic models (zero-order, first-order) to determine the rate constant (k) and half-life (t~1/2~) [4].
The table below summarizes key physicochemical properties of this compound that inform its storage and handling requirements [1].
| Property | Value | Implication for Storage & Stability |
|---|---|---|
| Water Solubility | 0.044 mg/L (at 20°C, pH 7) | Very low; formulations are likely in organic solvents. Aqueous solutions are unstable. |
| Log P | 5.84 | High; indicates high lipophilicity and potential for adsorption to container surfaces. Use appropriate labware. |
| Vapor Pressure | Not specified in results | Data gap; handle in fume hoods as a general precaution for volatile organophosphates. |
| Recommended Storage | 4°C (for solution in acetonitrile) [3] | Protects against thermal degradation. Confirmed by supplier guidelines. |
| Flash Point (Solvent) | 2°C (for acetonitrile solvent) [3] | Major fire hazard. Store away from ignition sources. |
Use this guide to diagnose and address specific issues you might encounter.
| Issue | Possible Cause | Recommended Action |
|---|---|---|
| Low Analytical Recovery | Adsorption to container walls. | Use silanized or polypropylene vials. Rinse with the stock solution solvent before dilution [5]. |
| Unexpected Degradation Products | Hydrolysis or chemical decomposition. | Verify storage temperature is at 4°C. Check solvent purity and ensure the environment is moisture-free [1] [4]. |
| Precipitation in Sample Solution | Exceeding solubility limit or solvent evaporation. | Warm and gently sonicate to re-dissolve. If unsuccessful, centrifuge and dilute supernatant with fresh solvent for analysis. |
| Inconsistent Results Between Replicates | Contamination or improper handling. | Implement strict sterile techniques. Use fresh, clean glassware for each sample preparation step [5]. |
For Researchers, Scientists, and Drug Development Professionals
What is chromatographic resolution and why is it critical? Chromatographic resolution (Rs) is a quantitative measure of the separation between two peaks in a chromatogram. It is crucial because it directly impacts the accuracy and reliability of quantification. Well-resolved peaks are essential for precise integration, minimizing errors in identifying and measuring analyte concentrations, especially in complex samples like those encountered in drug development [1].
What is an acceptable resolution value? For peaks with good symmetry, a resolution value (Rs) of 2.0 or greater is generally desired, as this typically provides a clear baseline separation. However, for peaks with only minor tailing, a value of Rs ≥ 1.7 can be sufficient in many cases. Always visually confirm that the valley between the two peaks touches the baseline [1].
How is resolution calculated?
Resolution can be calculated using retention times and peak widths. The most common formula is:
Rs = (tR2 – tR1) / ((0.5 * (w1 + w2))
where tR1 and tR2 are the retention times of the two peaks, and w1 and w2 are their respective widths at the baseline [1]. When peaks overlap at the baseline, many data systems use the half-height method for a more reliable calculation [1].
What are the primary factors that control resolution? Resolution is governed by three fundamental chromatographic parameters, as described by the resolution equation [2]:
The following flowchart provides a systematic approach to diagnosing and resolving poor peak resolution. This general workflow is highly applicable for troubleshooting the separation of complex molecules, including pesticides like Phenkapton.
If your diagnosis points to low efficiency, use the following table to identify specific causes and solutions.
| Symptom | Possible Cause | Troubleshooting Action & Experimental Protocol |
|---|---|---|
| Peak broadening for all analytes, potentially with increased backpressure [3]. | Column contamination or blockages from sample matrices. | Action: Clean or replace the column. Protocol: Flush the column with a strong solvent (e.g., 100% acetonitrile or a mixture of acetonitrile and isopropanol) following the manufacturer's recommendations. Use a guard column to prevent future issues [3] [4]. |
| Peak broadening without significant pressure change, or broad solvent peak (t0) [5]. | Extra-column volume (excessive tubing volume, loose fittings) or sub-optimal flow rate [6]. | Action: Minimize system volume and optimize flow. Protocol: Use the shortest, narrowest-bore tubing possible. Check for loose fittings. Consult the column's van Deemter curve to find the optimal linear flow rate for maximum efficiency [6]. |
| Gradual peak broadening and retention time drift over a long campaign [5]. | Mobile phase evaporation (especially volatile solvents or additives like TFA). | Action: Ensure proper sealing of mobile phase reservoirs. Protocol: Use tight-sealing caps on eluent bottles, avoid covering them with lab film, and keep them away from air conditioning vents. Consider using a pump capable of dynamic mixing [5]. |
If your peaks are too close together, you need to alter the chemical conditions to increase selectivity (α).
| Strategy | Experimental Protocol & Details | Key Considerations |
|---|---|---|
| Adjust Organic Modifier [2] | Protocol: If starting with acetonitrile (MeCN), switch to methanol (MeOH) or tetrahydrofuran (THF). Use solvent strength charts to estimate the new percentage (e.g., 50% MeCN is roughly equivalent to 57% MeOH) to maintain similar run times while altering selectivity [2]. | Changing the organic modifier is one of the most powerful ways to alter peak spacing for neutral compounds. |
| Modify Mobile Phase pH [4] [2] | Protocol: For ionizable compounds, use a buffer instead of pure water. Adjust the pH to suppress or enhance ionization. For example, adding 0.1% formic acid or a phosphate buffer can drastically change the retention of acids and bases [4]. | Use buffers appropriate for your detection method (e.g., volatile buffers for MS). Ensure the pH is within the column's safe operating range. |
| Change Column Chemistry [2] | Protocol: Switch to a different stationary phase. If a C18 column does not provide sufficient separation, try a C8, phenyl, or pentafluorophenyl (PFP) phase. Each phase interacts with analytes through different mechanisms (e.g., hydrophobic, π-π, dipole-dipole) [2]. | This is often the most effective way to achieve a separation when other adjustments fail. |
| Optimize Column Temperature [2] | Protocol: Systematically increase the column temperature (e.g., from 30°C to 50°C). Higher temperatures reduce mobile phase viscosity, which can increase efficiency and sometimes improve selectivity, especially for large molecules [2]. | Be mindful of the thermal stability of your analytes and the column. |
For extremely complex samples where one-dimensional chromatography is insufficient, comprehensive two-dimensional liquid chromatography (LC×LC) can be used. This technique couples two independent separation mechanisms, dramatically increasing the peak capacity and resolving power, which is highly relevant for challenging separations of compounds like this compound and its metabolites [7]. Recent innovations such as multi-task Bayesian optimization are also being developed to simplify the complex method development process for LC×LC [7].
Adsorption occurs when molecules in a solution (the adsorbate) adhere to the surfaces of laboratory equipment. Minimizing this is crucial for achieving accurate concentration measurements and reliable results.
The table below summarizes the main causes of adsorption and the corresponding preventive strategies you can implement.
| Cause of Adsorption | Preventive Strategy | Implementation Example |
|---|---|---|
| Hydrophobic Interactions | Use surface modifiers or competing agents | Add a small, non-interfering organic solvent (e.g., 1-10% acetonitrile) or a protein like BSA to the solution [1]. |
| Electrostatic Interactions | Adjust solution chemistry | Modify pH or ionic strength to alter the charge state of the molecule and container surface [1]. |
| Active Sites on Equipment | Passivate surfaces | Use silanized glassware or low-adsorption/polypropylene plastics; regularly clean and deactivate surfaces [2]. |
A rigorous cleaning protocol is essential to remove contaminants and deactivate surfaces that might bind your analyte.
When selecting a disinfectant or cleaning agent, consider the material of your equipment. The table below compares common types [2].
| Disinfectant Type | Advantages | Disadvantages | Equipment Compatibility |
|---|---|---|---|
| Alcohols (Ethanol, Isopropanol) | Effective against many bacteria/fungi; no residue; fast evaporation. | Not effective against spores; can harden rubber and dissolve glue. | Glass, most metals, some plastics. |
| Chlorine-based (e.g., Bleach) | Broad-spectrum efficacy, including spores; widely available. | Corrosive to metals; releases toxic gas if mixed with acid; potency weakens over time. | Glass, plastic (with caution). Avoid on metals. |
| Quaternary Ammonium Compounds | Low odor; non-irritating; good activity against some bacteria/viruses. | Less effective against some viruses; can be inactivated by hard water. | Generally good for most surfaces. |
To systematically address adsorption in your methods, follow this developed workflow.
Q1: Why is my analyte recovery low after transferring a solution between containers?
Q2: How can I check if my cleaning protocol is effective?
Q3: Can a buffer alone prevent adsorption?
"Trace analysis" refers to measuring analyte concentrations low enough to cause difficulties due to sample size or matrix effects, often involving concentrations at or below one part per million (ppm) [1]. For Phenkapton, this means your quality assurance system must be exceptionally robust to control potential errors.
The guide below outlines the critical stages where errors most commonly occur in the trace analysis workflow, along with their primary control strategies [1].
| Stage | Key Activities | Major Concerns & QA Focus |
|---|---|---|
| 1. Planning | Method selection/development, discussion with initiator | Defining all possible problems, setting scientifically justified acceptance criteria [2] [1] |
| 2. Sample Collection & Storage | Sampling procedure, sample representation | Ensuring representative sampling and preventing contamination [1] |
| 3. Sample Preparation | Chemical treatments, extractions, digestions | Controlling contamination and ensuring complete analyte recovery [1] |
| 4. Sample Measurement | Instrument calibration, analysis, QC standards | Overcoming interferences (spectral, matrix), managing instrument drift, achieving required precision/sensitivity [1] |
| 5. Data Calculation & Reporting | Data processing, uncertainty calculation | Working with error budgets and calculating measurement uncertainty [1] |
Here are some frequent problems encountered during method validation and routine analysis, with their likely causes and solutions.
Q1: What's the difference between method validation, verification, and transfer?
Q2: How do we set appropriate acceptance criteria for validation?
Q3: What are the key parameters for verifying a compendial method for a drug product?
The following diagram visualizes the complete trace analysis workflow for this compound, integrating key quality control checkpoints from planning to reporting.
When troubleshooting an issue, a systematic approach is crucial. The logic below outlines a high-level strategy to efficiently diagnose problems.
This guide provides a scientific comparison of the insecticide Phenkapton with other organophosphorus (OP) pesticides, focusing on toxicity profiles, chemical properties, and mechanisms of action to support research and development decisions.
This compound is an obsolete organophosphate insecticide and acaricide that was historically used to control red spider mite and other insects on crops like fruit, vegetables, and cotton [1]. Its key identifying characteristics are summarized below:
| Property | This compound | Methyl this compound |
|---|---|---|
| CAS RN | 2275-14-1 [1] | 3735-23-7 [2] |
| IUPAC Name | S-2,5-dichlorophenylthiomethyl O,O-diethyl phosphorodithioate [1] | Information not available in search results |
| Chemical Formula | C₁₁H₁₅Cl₂O₂PS₃ [1] | C9H11Cl2O2PS3 [2] |
| Molecular Mass | 377.31 g/mol [1] | 349.25 g/mol [2] |
| Regulatory Status | Not approved in the EU; considered obsolete [1] | Not registered as a pesticide in the U.S. [2] |
Toxicity varies significantly among organophosphorus pesticides, influenced by their chemical structure and metabolism.
The following table compares the acute toxicity of this compound with other OP insecticides, based primarily on rat model studies.
Table: Acute Toxicity Comparison of Organophosphorus Insecticides in Mammals (Rat Model)
| Pesticide | Oral LD₅₀ (mg/kg) | Dermal LD₅₀ (mg/kg) | Toxicity Classification | Key Acute Signs of Exposure |
|---|---|---|---|---|
| This compound | 44 [1] | Data not available | High toxicity [1] | Cholinesterase inhibition symptoms [1] |
| Parathion | ~6-15 (Highly toxic) | ~6-15 (Highly toxic) | High toxicity | Profound weakness, muscle spasms, seizures, coma [3] [2] |
| Dimethoate | ~215 (Moderately toxic) | ~400 (Moderately toxic) | Moderate toxicity | Similar to other OPs; higher human mortality vs. chlorpyrifos [3] [4] |
| Diazinon | ~300-400 (Moderately toxic) | ~600 (Moderately toxic) | Moderate toxicity | Cholinesterase inhibition symptoms [3] |
| Dipterex | ~630 (Slightly toxic) | >2000 (Low toxicity) | Low to moderate toxicity | Cholinesterase inhibition symptoms [3] |
| Demeton-methyl | ~60 (Moderately toxic) | ~300 (Moderately toxic) | Moderate toxicity | Cholinesterase inhibition symptoms [3] |
| Chlorpyrifos | 96-270 (Moderately toxic) | 202-2000 (Low to moderate) | Moderate toxicity | Fewer human fatalities vs. dimethoate [4] |
Understanding the physicochemical properties is crucial for assessing environmental behavior and exposure risks.
Table: Chemical and Environmental Fate Properties
| Property | This compound [1] | Dimethoate [3] | Diazinon [3] | Parathion [3] |
|---|---|---|---|---|
| Water Solubility | 0.044 mg/L (Low) | Highly soluble | Highly soluble | Low solubility |
| Log P (Partition Coefficient) | 5.84 (High) | Lower | Lower | High |
| Bioaccumulation Potential | High (BCF >2000) [1] | Data not available | Data not available | Data not available |
| Mode of Action | Acetylcholinesterase (AChE) inhibitor [1] | Acetylcholinesterase (AChE) inhibitor | Acetylcholinesterase (AChE) inhibitor | Acetylcholinesterase (AChE) inhibitor |
While all OPs share a primary mechanism, research reveals important differences in their secondary effects.
All OP insecticides in this comparison, including this compound, share the primary mechanism of inhibiting the enzyme acetylcholinesterase (AChE) [1] [5]. This leads to the accumulation of acetylcholine in synapses, resulting in overstimulation of cholinergic receptors and a range of neurotoxic effects.
The following diagram illustrates this shared primary pathway and the potential for compound-specific secondary effects.
Diagram: Shared Primary and Compound-Specific Secondary Toxicity Pathways of Organophosphorus Pesticides
Analytical methods for detecting OPs in various matrices have advanced, though specific protocols for this compound are less common due to its obsolete status.
Contemporary analytical methods are designed to detect multiple pesticide residues simultaneously in complex matrices [6] [7].
The comparative toxicity data presented in this guide likely originated from standardized acute toxicity tests [3].
This compound is a historically significant but now obsolete organophosphate insecticide with high acute toxicity and concerning environmental persistence. The comparative analysis reveals that organophosphorus pesticides are a chemically and toxicologically diverse class of compounds.
For modern research, the key implications are:
The table below summarizes the key data available for this compound. Please note that "Methyl this compound" is a different compound with a distinct chemical structure [1] [2].
| Property | Details for this compound (CAS 2275-14-1) |
|---|---|
| IUPAC Name | S-[[(2,5-Dichlorophenyl)thio]methyl] O,O-diethyl phosphorodithioate [3] |
| Molecular Formula | C₁₁H₁₅Cl₂O₂PS₃ [3] |
| Molecular Weight | 377.31 g/mol [3] |
| Use Classification | Chemical pesticide, Insecticide, Acaricide [3] |
| Acute Oral LD₅₀ (Rat) | 44 mg/kg [3] |
| Acute Dermal LD₅₀ (Rat) | 652 mg/kg [3] |
| Toxic Effects | Lacrimation, coma, hypermotility, diarrhea; Cholinesterase inhibitor [3] |
| Regulatory Status | Not registered as a pesticide in the U.S. [1] Classified with Hazard Codes T (Toxic) and N (Dangerous for the environment) [3] |
A direct comparison between this compound and current alternatives is not feasible for several key reasons:
For researchers, a modern comparison would likely use an Alternatives Assessment framework. The diagram below outlines the general workflow for such an assessment.
When applying this framework, key considerations include:
To proceed with your comparison guide, I suggest the following actions:
Since direct data on Phenkapton is unavailable, your guide could be structured around established validation principles, adapted for a specific compound. Here is a potential outline:
| Technology Category | Examples | Key Principles | Typical Throughput | Relative Cost |
|---|---|---|---|---|
| Culture-Based | Membrane filtration, Selective media | Grows target organism on nutrient media; considered a "gold standard" for viability [2]. | Low (days) | Low |
| Immunoassays | ELISA (Enzyme-Linked Immunosorbent Assay) | Detects antigens using antibody-antigen binding [2]. | Medium (hours) | Medium |
| Molecular-Based | PCR, qPCR, LAMP, Microarrays | Amplifies and detects specific DNA/RNA sequences [1] [3] [2]. | High (hours) | Medium to High |
| Biosensors | Various electrochemical/optical sensors | Uses a biological recognition element coupled to a transducer for signal generation [2]. | Very High (minutes to hours) | Varies widely |
The following diagram illustrates a generalized, logical workflow for validating any detection method, from initial setup to final acceptance. This workflow integrates the core parameters mentioned above.
To create the objective comparison guide you need, consider the following steps:
This compound is an organophosphate (OP) compound with the molecular formula C₁₁H₁₅Cl₂O₂PS₃ [1]. The primary toxicological data available is from acute exposure studies in animals, summarized in the table below.
| Test Subject | Route of Exposure | Dose (LD₅₀) | Key Observed Effects |
|---|---|---|---|
| Rat [1] | Oral | 44 mg/kg | Lacrimation, coma, gastrointestinal hypermotility, diarrhea |
| Rat [1] | Dermal | 652 mg/kg | Lethal (specific effects not detailed) |
| Mouse [1] | Oral | 220 mg/kg | Lethal (specific effects not detailed) |
| Chicken [1] | Oral | 5 g/kg (LDLo) | Spastic paralysis, somnolence |
The toxicity of all organophosphates, including this compound, originates from their shared mechanism of action: the irreversible inhibition of acetylcholinesterase (AChE) [2] [3]. The following diagram illustrates the process of synaptic transmission disruption and the specific action of OPs at the enzyme's active site.
This irreversible inhibition occurs in a two-step process: a fast, reversible phosphorylation followed by a slow, stable complex formation that deactivates the enzyme [2]. The time-dependent irreversible inhibition can be described by the equation:
[ \ln \frac{E}{E_0} = \frac{k_3t}{1 + \frac{K_I}{I}} ]
Where (E) is the remaining enzyme activity, (E_0) is the initial enzyme activity, (t) is time, (k_3) is the reaction rate, (K_I) is the dissociation constant, and (I) is the inhibitor concentration [2].
For researchers investigating AChE inhibition, several well-established in vitro assays are available. The following table summarizes two common colorimetric methods.
| Assay Method | Key Reagent/Detection | Basic Principle | Considerations |
|---|---|---|---|
| Ellman's Method [4] [5] | DTNB (Ellman's reagent) | Enzyme hydrolyzes acetylthiocholine; thiocholine product reacts with DTNB to form yellow 2-nitro-5-thiobenzoate, measurable at 412 nm. | The gold standard; adaptable to microplate format for high-throughput screening [4]. |
| TLC-Bioautography [4] | Fast Blue B salt | Enzyme activity visualized directly on a TLC plate; inhibitors appear as clear zones on a colored background. | Useful for rapid screening of complex mixtures, like plant extracts [4]. |
Important Note on Protocols: The solvent Dimethyl Sulfoxide (DMSO), commonly used for compound dissolution, can itself act as a competitive inhibitor of AChE, potentially interfering with results. Its concentration must be carefully controlled and reported [4].
A full comparison guide is constrained by the available data. Key gaps include:
For a robust comparison, you would need to consult specialized toxicological databases or primary literature providing side-by-side kinetic data for a range of organophosphates.
The table below summarizes key information about this compound, an organophosphate insecticide and acaricide [1].
| Property | Description |
|---|---|
| CAS RN | 2275-14-1 [1] |
| IUPAC Name | S-2,5-dichlorophenylthiomethyl O,O-diethyl phosphorodithioate [1] |
| Chemical Formula | C₁₁H₁₅Cl₂O₂PS₃ [1] |
| Pesticide Type | Obsolete insecticide and acaricide [1] |
| Mode of Action | Acetylcholinesterase (AChE) inhibitor [1] |
| Example Applications | Fruit, vegetables, cotton, ornamentals [1] |
| Regulatory Status (EU) | Not approved [1] |
| Water Solubility | 0.044 mg/L at 20°C (Low) [1] |
| Log P | 5.84 (High) [1] |
| Mammalian Acute Oral LD₅₀ | 44 mg/kg (High toxicity) [1] |
| Environmental Fate | Classified as a "forever chemical" due to high bioaccumulation potential (Log P >=5) and high aquatic toxicity [1]. |
The search for specific studies linking this compound's lab data to field observations yielded no direct results. The following reasons likely explain this data gap:
Although specific data for this compound is unavailable, regulatory bodies have established a robust conceptual methodology for correlating lab and field data. The following diagram illustrates this general workflow for designing a terrestrial field dissipation study, which tests hypotheses generated from laboratory data [2].
This conceptual model ensures that field studies are targeted and designed to answer the fundamental question for risk assessors: "Where did the pesticide go when applied in the field?" [2]. The process involves:
Given the data limitations, your options for further research include:
Bioaccumulation potential is typically quantified using several key indicators. The following table summarizes the main metrics used in environmental risk assessments.
| Metric | Description | Typical Thresholds for Concern |
|---|---|---|
| Bioconcentration Factor (BCF) | Ratio of a chemical's concentration in an organism to its concentration in the surrounding water (from aqueous exposure) [1]. | BCF > 2,000 is considered bioaccumulative [1]. |
| Bioaccumulation Factor (BAF) | Ratio of a chemical's concentration in an organism to its concentration in the environment, considering all exposure routes (water, food, sediment) [2] [3]. | Similar to BCF; values greater than 1 indicate accumulation [2]. |
| Bioaccumulation Index (BAI) | A newer metric that measures the relative increase in an element's concentration in an organism from its initial level, useful for laboratory studies [2]. | Positive values indicate accumulation; negative values indicate dilution [2]. |
| Octanol-Water Partition Coefficient (Log KOW) | A predictive measure of a chemical's hydrophobicity. Higher values suggest a greater tendency to move from water into fatty tissues [1]. | Log KOW > 4.5 is often used as a screening cutoff for potential bioaccumulation [1]. |
The experimental determination of these factors, particularly the BCF, often follows standardized guidelines. The diagram below outlines the general workflow for a fish bioaccumulation study, which is a common model for assessment.
The lack of information on this compound in the current search can be attributed to a few key reasons:
This compound is an obsolete organophosphate insecticide and acaricide. Its key characteristics are summarized in the table below [1].
| Property | Value / Description |
|---|---|
| Pesticide Type | Insecticide, Acaricide |
| Chemical Group | Organophosphate, Organothiophosphate |
| Mode of Action | Acetylcholinesterase (AChE) inhibitor |
| Water Solubility (at 20 °C, pH 7) | 0.044 mg/L (Low) |
| Octanol-Water Partition Coefficient (Log P) | 5.84 (High) |
| Status | Considered obsolete; not approved in the EU |
| Primary Environmental Concern | Classified as a "Forever chemical" due to high bioaccumulation potential (BCF >2000) and high aquatic toxicity |
While specific half-life data (DT₅₀) for this compound is missing, regulatory bodies use standard kinetic models to characterize pesticide degradation. The following table outlines the key equations used by the US EPA [2].
| Model Name | Equation | Application Notes |
|---|---|---|
| Single First-Order (SFO) | Ct = C₀e^(-kt) |
Most common; assumes constant degradation rate. DT₅₀ = ln(2)/k [2]. |
| Double First-Order in Parallel (DFOP) | Ct = C₀g e^(-k₁t) + C₀(1-g)e^(-k₂t) |
Used when degradation occurs at two distinct rates (e.g., fast initial, slow long-term) [2]. |
| Nth-Order or Indeterminate Order Rate Equation (IORE) | C = [C₀^(1-N) - (1-N)k_IORE t]^(1/(1-N)) |
Offers more flexibility than SFO for complex degradation patterns [2]. |
The following diagram illustrates a generalized workflow for studying pesticide degradation kinetics in soil, based on a study investigating the herbicide MCPA [3].
Key steps and methodologies from the experimental workflow include:
tfdA for MCPA) via quantitative real-time PCR (qPCR) provides mechanistic insight into biodegradation [3].Given the lack of direct comparative data on this compound, here are suggested paths for further research:
Acute Toxic;Environmental Hazard